N'-[(1Z)-(4-bromophenyl)methylidene]-1-(6-methylpyridin-2-yl)-1H-imidazole-4-carbohydrazide
Description
N'-[(1Z)-(4-Bromophenyl)methylidene]-1-(6-methylpyridin-2-yl)-1H-imidazole-4-carbohydrazide is a Schiff base derivative featuring an imidazole core substituted with a 6-methylpyridin-2-yl group and a 4-bromophenyl hydrazone moiety. This compound belongs to the class of hydrazide-hydrazones, which are known for their diverse biological activities, including antimicrobial, anticancer, and central nervous system modulation . Characterization methods include IR spectroscopy (to confirm C=N and NH stretches), NMR (to verify substituent positions), and mass spectrometry (to confirm molecular weight) .
Properties
IUPAC Name |
N-[(Z)-(4-bromophenyl)methylideneamino]-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN5O/c1-12-3-2-4-16(21-12)23-10-15(19-11-23)17(24)22-20-9-13-5-7-14(18)8-6-13/h2-11H,1H3,(H,22,24)/b20-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLPBLDQBHMFPO-UKWGHVSLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C=C(N=C2)C(=O)NN=CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)N2C=C(N=C2)C(=O)N/N=C\C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-(4-bromophenyl)methylidene]-1-(6-methylpyridin-2-yl)-1H-imidazole-4-carbohydrazide typically involves a multi-step process:
Formation of the Hydrazone Intermediate: The initial step involves the condensation of 4-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Cyclization: The hydrazone is then reacted with 2-acetyl-6-methylpyridine under acidic conditions to induce cyclization, forming the imidazole ring.
Final Condensation: The resulting intermediate is further condensed with 4-carbohydrazide to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(1Z)-(4-bromophenyl)methylidene]-1-(6-methylpyridin-2-yl)-1H-imidazole-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the imidazole ring or other functional groups.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the imidazole or pyridine rings.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Anticancer Research
The compound has been investigated for its anticancer properties. Recent studies have highlighted the importance of imidazole derivatives in cancer therapy, as they can induce apoptosis in various cancer cell lines. For instance, compounds with similar structural motifs have shown cytotoxic effects against breast, colon, and cervical cancer cells by triggering apoptotic pathways and inhibiting cell proliferation .
Case Study: Cytotoxic Activity
A study focusing on imidazole derivatives demonstrated that modifications at the 4-position of the imidazole ring could enhance anticancer activity. The incorporation of the 6-methylpyridine moiety in N'-[(1Z)-(4-bromophenyl)methylidene]-1-(6-methylpyridin-2-yl)-1H-imidazole-4-carbohydrazide may similarly affect its biological activity, potentially leading to improved selectivity and potency against tumor cells .
Antimicrobial Activity
In addition to its anticancer potential, this compound has been explored for antimicrobial applications. Compounds containing imidazole rings are known for their ability to disrupt microbial cell membranes and inhibit vital enzymes, making them effective against a range of pathogens.
Case Study: Antimicrobial Efficacy
Research has indicated that imidazole derivatives exhibit significant antibacterial and antifungal activities. For instance, similar compounds have demonstrated effectiveness against strains of Staphylococcus aureus and Candida albicans, suggesting that this compound may possess comparable antimicrobial properties .
Biochemical Studies
The compound's unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical research. Its ability to form hydrogen bonds and engage in π-π stacking interactions with biomolecules can facilitate studies on enzyme inhibition and receptor binding.
Case Study: Enzyme Inhibition
Studies have shown that imidazole-containing compounds can act as inhibitors of key enzymes involved in metabolic pathways. For example, research into similar derivatives has revealed their potential as inhibitors of protein kinases, which are critical in regulating cell growth and survival. This suggests that this compound could be further explored for its role in modulating enzyme activity .
Summary Table of Applications
| Application | Description | Potential Impact |
|---|---|---|
| Anticancer Research | Induces apoptosis in cancer cell lines | Development of new cancer therapies |
| Antimicrobial Activity | Effective against bacteria and fungi | Potential treatments for infections |
| Biochemical Studies | Inhibits enzymes involved in metabolic pathways | Insights into drug design and mechanism of action |
Mechanism of Action
The mechanism by which N’-[(1Z)-(4-bromophenyl)methylidene]-1-(6-methylpyridin-2-yl)-1H-imidazole-4-carbohydrazide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and imidazole moieties can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table compares N'-[(1Z)-(4-bromophenyl)methylidene]-1-(6-methylpyridin-2-yl)-1H-imidazole-4-carbohydrazide with structurally related hydrazones and imidazole derivatives:
Key Observations
Substituent Effects on Physicochemical Properties: Bromine substituents (as in the target compound and 17b) are associated with higher melting points (~224–226°C for 17b) compared to iodine analogs (17a: 210–212°C), likely due to stronger halogen-related intermolecular interactions (e.g., halogen bonding) .
The 6-methylpyridin-2-yl group in the target compound may enhance solubility or receptor binding compared to benzothiazole or benzofuran cores in analogs .
Synthetic Methodologies: Most hydrazones are synthesized via condensation of hydrazides with aldehydes/ketones in ethanol under reflux, with yields improved by electron-withdrawing substituents (e.g., bromine) . The target compound’s imidazole-pyridine hybrid structure may require stepwise functionalization, such as nucleophilic aromatic substitution (SNAr) for pyridine modification, as seen in analogous imidazole-bipyridine syntheses .
Analytical Characterization
All compounds were characterized using:
- IR spectroscopy : C=N stretches (~1600 cm⁻¹) and NH stretches (~3200 cm⁻¹) confirm hydrazone formation .
- NMR : Aromatic proton signals (δ 7.0–8.5 ppm) and carbonyl carbons (δ ~160 ppm) verify substituent positions .
- Mass spectrometry : Molecular ion peaks align with theoretical masses (e.g., [M+H]⁺ for 16d at m/z 568) .
Research Implications
The target compound’s unique imidazole-pyridine scaffold and bromophenyl substitution position it as a promising candidate for further pharmacological studies, particularly in antimicrobial and CNS drug discovery. Comparative data suggest that halogenation and heterocyclic hybridization critically modulate bioactivity, warranting targeted structure-activity relationship (SAR) studies.
Biological Activity
N'-[(1Z)-(4-bromophenyl)methylidene]-1-(6-methylpyridin-2-yl)-1H-imidazole-4-carbohydrazide, a compound with the CAS number 478077-73-5, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes an imidazole ring, a bromophenyl group, and a pyridine derivative. Its molecular formula is with a molecular weight of 364.37 g/mol . The presence of multiple functional groups enhances its interaction with biological targets.
Research indicates that imidazole derivatives, including this compound, can induce apoptosis in cancer cells by modulating key proteins involved in cell survival pathways. Specifically, studies have shown that compounds similar to this compound can increase the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2 . This shift in protein expression leads to enhanced apoptosis in tumor cells.
Efficacy Studies
In vitro studies have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, one study reported that related compounds exhibited IC50 values ranging from 10.96 µM to 75.87 µM against A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cell lines . The selectivity index for these compounds suggests a much higher tolerance in normal cells compared to cancer cells, indicating potential for therapeutic use.
| Cell Line | IC50 (µM) | Comparison Drug | IC50 of Comparison Drug (µM) |
|---|---|---|---|
| A549 | 10.96 - 75.87 | 5-FU | ~20 |
| SGC-7901 | 2.96 | MTX | ~15 |
| HeLa | 4.07 | MTX | ~15 |
Antimicrobial Activity
The biological activity of this compound extends beyond anticancer properties; it has also been evaluated for antimicrobial effects. Imidazole derivatives are known to exhibit activity against various pathogenic microorganisms by interfering with DNA synthesis and inducing cell death through radical formation .
Case Studies
In a recent study focusing on the synthesis and evaluation of novel imidazole derivatives, the compound demonstrated promising results against resistant bacterial strains, suggesting its potential as an antibacterial agent . The mechanism involves the conversion of the compound into reactive intermediates that can disrupt bacterial DNA.
Q & A
Q. Key Considerations :
- Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 3:7).
- Purify via column chromatography (silica gel, gradient elution) to isolate the Z-isomer .
Which spectroscopic techniques are essential for structural elucidation of this compound?
Answer:
A combination of techniques ensures accurate characterization:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
